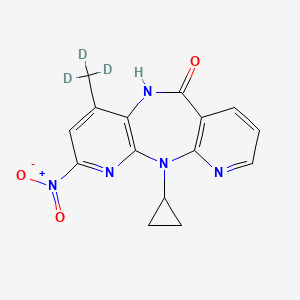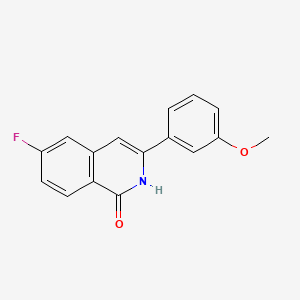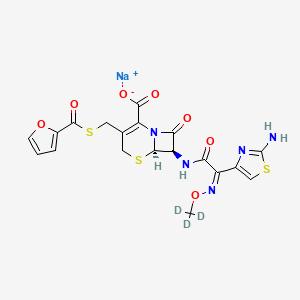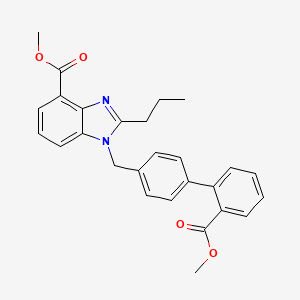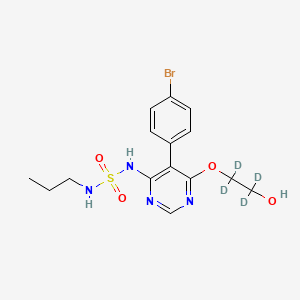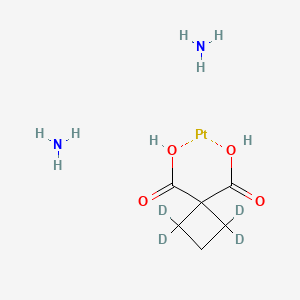
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid is a complex chemical compound that combines the properties of azane (ammonia), platinum, and a deuterated cyclobutane dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid involves multiple steps. One common method includes the reaction of azane with a platinum precursor, followed by the introduction of the deuterated cyclobutane dicarboxylic acid. The reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as photodimerization of trans-cinnamic acid to form the cyclobutane ring, followed by deuteration and subsequent complexation with platinum and azane . These methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the platinum center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum complexes, while reduction reactions may yield lower oxidation state complexes. Substitution reactions can result in a variety of platinum-ligand complexes.
Aplicaciones Científicas De Investigación
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used in the study of platinum-based catalysis and coordination chemistry.
Biology: It is investigated for its potential interactions with biological molecules, such as DNA and proteins.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form cross-links with DNA, inhibiting replication and transcription, which is a key mechanism in its anticancer activity . The deuterated cyclobutane ring may enhance the stability and specificity of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: Another platinum-based drug with distinct clinical applications.
Uniqueness
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid is unique due to the presence of the deuterated cyclobutane ring, which may confer enhanced stability and specificity in its interactions with biological targets. This feature distinguishes it from other platinum-based compounds and may offer advantages in therapeutic applications.
Propiedades
Fórmula molecular |
C6H14N2O4Pt |
|---|---|
Peso molecular |
377.30 g/mol |
Nombre IUPAC |
azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |
Clave InChI |
DVQHYTBCTGYNNN-VKQZZNDOSA-N |
SMILES isomérico |
[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |
SMILES canónico |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



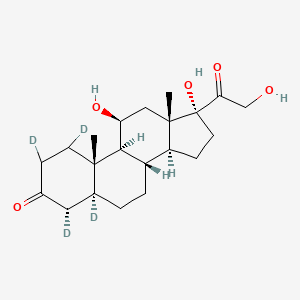
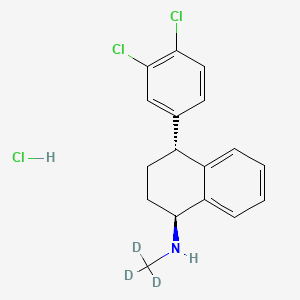

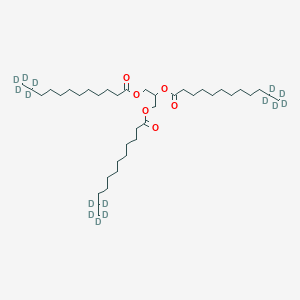
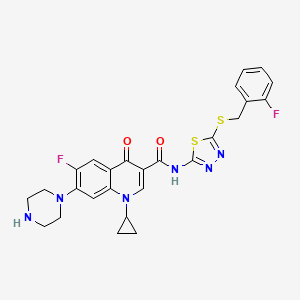
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
